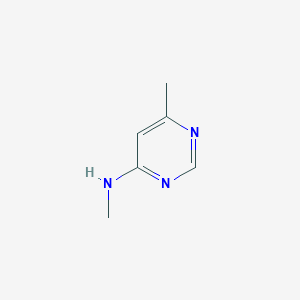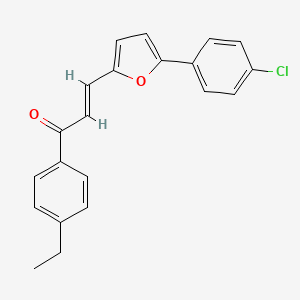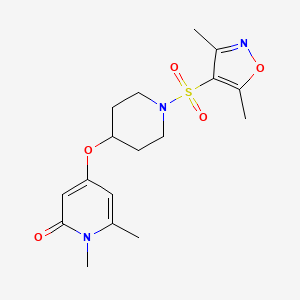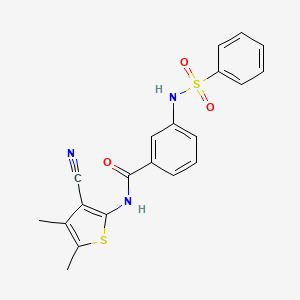
N,6-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,6-dimethylpyrimidin-4-amine is an organic compound with the molecular formula C6H9N3. It belongs to the class of aminopyrimidines, which are characterized by an amino group attached to a pyrimidine ring. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring.
Mechanism of Action
Target of Action
N,6-dimethylpyrimidin-4-amine is a compound that primarily targets the nucleophilic sites of other molecules . This compound, due to its structure, can be deprotonated quite easily because the conjugated base is stabilized by resonance . This allows it to act as a nucleophile, attacking the carbon of an aldehyde .
Mode of Action
The mode of action of this compound involves its interaction with its targets through nucleophilic attack . The compound can be deprotonated, forming a conjugated base that is stabilized by resonance . This base can then act as a nucleophile, attacking the carbon of an aldehyde .
Biochemical Pathways
It is known that the compound can act as a nucleophile, suggesting that it may be involved in reactions such as aldol condensations .
Action Environment
It is known that the compound can act as a nucleophile, suggesting that it may be sensitive to factors that affect nucleophilic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dimethylpyrimidin-4-amine typically involves the reaction of substituted benzamidines with carbonyl compounds under specific conditions. One common method includes the use of substituted 2-benzylidenemalononitriles and substituted benzamidines to produce 2-aryl-5-benzylpyrimidine-4,6-diamines . The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and reduce waste. For example, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce halogenated pyrimidines .
Scientific Research Applications
N,6-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,6-dimethylpyrimidin-4-amine include:
2-Chloro-N,6-dimethylpyrimidin-4-amine: This compound has a chloro group instead of an amino group, which can alter its chemical properties and reactivity.
2-Amino-4,6-dimethylpyrimidine: This compound has an amino group at position 2, which can affect its biological activity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring.
Properties
IUPAC Name |
N,6-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-3-6(7-2)9-4-8-5/h3-4H,1-2H3,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVSFAWGBMGRFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-ethoxyethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2630525.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2630526.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide](/img/structure/B2630530.png)
![1-[1,1'-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone](/img/structure/B2630531.png)

![3-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2630533.png)
![2-amino-1-(3-methoxypropyl)-N-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2630534.png)
![5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide](/img/structure/B2630535.png)
![3-methyl-2-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2630537.png)
![Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-(2-nitrophenyl)propanoate](/img/structure/B2630538.png)

![3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B2630541.png)
![N-cyclopentyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2630543.png)
